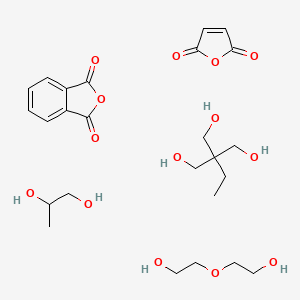
2-Benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol is a complex polymeric compound. It is known for its unique structural properties and is used in various industrial applications, particularly in the production of polyester polyols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the reaction of 1,3-isobenzofurandione with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol], and 1,2-propanediol. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymerization .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using large reactors where the reactants are mixed and heated to initiate polymerization. The process is carefully monitored to maintain the quality and consistency of the polymer. The final product is then purified and processed into various forms for different applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, which may alter its properties.
Reduction: Reduction reactions can also occur, affecting the polymer’s structure.
Substitution: Various substitution reactions can take place, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and the creation of medical devices.
Industry: Applied in the production of coatings, adhesives, and other polymer-based products.
Mécanisme D'action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in various applications. The specific pathways involved depend on the context in which the polymer is used, such as in drug delivery or material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Isobenzofurandione, polymer with 2,2’-oxybis[ethanol]: Similar in structure but lacks some of the additional functional groups present in the target polymer.
1,3-Isobenzofurandione, polymer with 1,2-ethanediol: Another related compound with different properties due to the variation in the diol component.
Uniqueness
The uniqueness of 1,3-Isobenzofurandione, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol lies in its complex structure, which imparts specific properties that are valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
65588-77-4 |
|---|---|
Formule moléculaire |
C25H38O14 |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol |
InChI |
InChI=1S/C8H4O3.C6H14O3.C4H2O3.C4H10O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-2-6(3-7,4-8)5-9;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6;1-3(5)2-4/h1-4H;7-9H,2-5H2,1H3;1-2H;5-6H,1-4H2;3-5H,2H2,1H3 |
Clé InChI |
VRMYMKLGKJZXMT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)CO.CC(CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
Numéros CAS associés |
65588-77-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















